molecular formula C6H5ClN2O3 B7951968 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Cat. No.: B7951968
M. Wt: 188.57 g/mol
InChI Key: QCLLSLAZLNJFFP-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyrazole ring fused with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-hydroxypropionic acid with hydrazine to form the pyrazole ring, followed by cyclization with an appropriate oxazole precursor.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[5,1-b]oxazole derivatives.

Scientific Research Applications

7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Lacks the chloro substituent, which may affect its biological activity and reactivity.

    7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Similar structure with a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

    7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid: Contains a methyl group, altering its steric and electronic characteristics.

Uniqueness: 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid is unique due to the presence of the chloro substituent, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

IUPAC Name

7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-3-4(6(10)11)8-9-1-2-12-5(3)9/h1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLSLAZLNJFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=NN21)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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